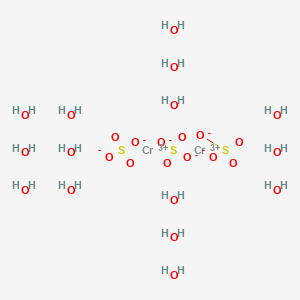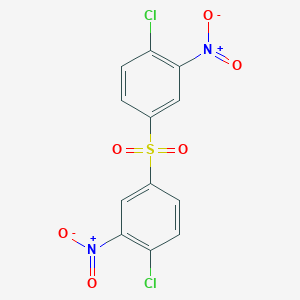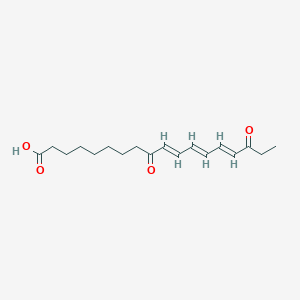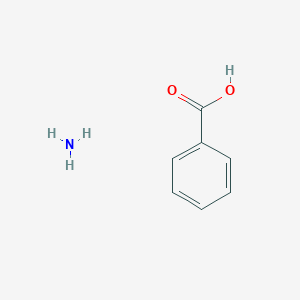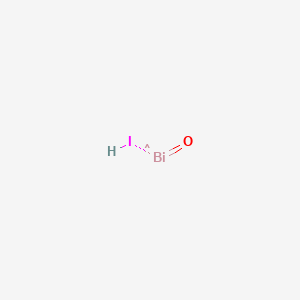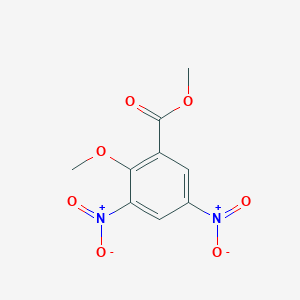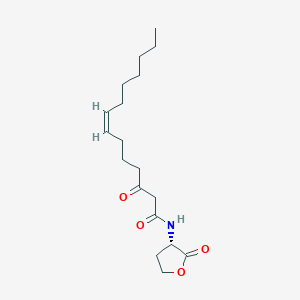
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone
Übersicht
Beschreibung
Enantioselective Synthesis Analysis
The enantioselective synthesis of homoserine lactone derivatives, specifically (2S,3'R,7'Z)-N-(3'-hydroxy-7'-tetradecenoyl)-homoserine lactone, has been achieved through a protocol that includes catalytic asymmetric hydrogenation and a prophenol–zinc-catalyzed diazo addition to imine reaction. This method allows for the creation of chirality and the synthesis of enantioenriched analogs, which is significant for the production of compounds with specific stereochemical configurations .
Molecular Structure Analysis
The molecular structure of N-(3-oxohexanoyl)-L-homoserine lactone plays a crucial role in its biological activity. This compound has been identified as an autoregulator of carbapenem antibiotic production in Erwinia carotovora. The L-isomer of this molecule, in particular, has been shown to have greater activity in inducing carbapenem production, highlighting the importance of stereochemistry in the function of these molecules .
Chemical Reactions Analysis
Synthetic analogs of homoserine lactone molecules, such as N-(3-oxododecanoyl)-L-homoserine lactone, have been shown to possess immune modulatory activity. Alterations to the structure, such as the length of the acyl side chain and the presence of a 3-oxo or 3-hydroxy group, can significantly affect their ability to suppress immune responses. These findings suggest that homoserine lactone derivatives can be fine-tuned to modulate biological processes, including immune responses .
Physical and Chemical Properties Analysis
The synthesis of tritium-labeled N-(3-oxo-4-hexenoyl) homoserine lactone has been reported, providing a biologically active compound that can be used as an autoinducer for Vibrio fischeri luciferase. The physical and chemical properties of this compound, such as its high-performance liquid chromatography profile and biological activity, are consistent with the non-labeled autoinducer, demonstrating the potential for using isotopically labeled homoserine lactones in biological studies .
Wissenschaftliche Forschungsanwendungen
Quantification in Bacterial Biofilms
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone is a significant quorum-sensing signal found in Gram-negative bacteria. Charlton et al. (2000) developed a sensitive method for its quantification using gas chromatography-mass spectrometry. This method was applied to Pseudomonas aeruginosa biofilms, revealing high concentrations in the biofilm, thus highlighting its crucial role in bacterial communication and biofilm formation (Charlton et al., 2000).
Antibody Catalyzed Hydrolysis
De Lamo Marin et al. (2007) explored the antibody-catalyzed hydrolysis of N-(3-oxo-acyl) homoserine lactone. Their study suggests a potential avenue for disrupting bacterial quorum sensing, which could be significant for controlling bacterial infections (De Lamo Marin et al., 2007).
Plant Defense Mechanisms
Schenk et al. (2014) discovered that N-3-oxo-tetradecanoyl-l-homoserine lactone, a closely related molecule, primes plants like Arabidopsis thaliana for enhanced resistance against bacterial pathogens. This finding provides insight into inter-kingdom communication and potential agricultural applications (Schenk et al., 2014).
Antibacterial Agents
Kaufmann et al. (2005) identified that N-(3-oxododecanoyl)-L-homoserine lactone and its degradation product are potent antibacterial agents against Gram-positive bacteria. This discovery underscores the complex role of such molecules in bacterial interactions and potential therapeutic uses (Kaufmann et al., 2005).
Biofilm Formation and Behavior
Xia et al. (2012) investigated the influence of N-(3-oxooxtanoyl)-L-homoserine lactone on biofilm behaviors. Their study showed that certain concentrations of this molecule can increase the growth rate of cells in biofilms, providing insights into biofilm management in various environments (Xia et al., 2012).
Plant Growth Modulation
Pazarlar et al. (2020) demonstrated that N-acyl-homoserine lactones, similar in structure to N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone, modulate plant growth and defense mechanisms. Their findings offer potential strategies for agricultural development and pathogen resistance in plants (Pazarlar et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,16H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGGOCSKDLGISA-PTZVLDCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-oxo-tetradec-7(Z)-enoyl-L-Homoserine lactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

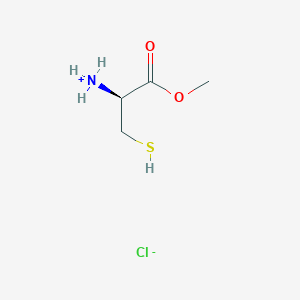
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
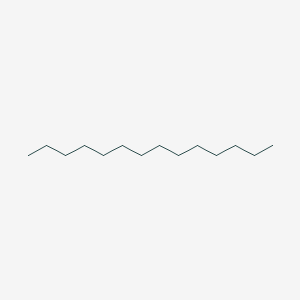
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
